molecular formula C9H6BrF5O B2506471 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene CAS No. 1823420-70-7

1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene

Cat. No.: B2506471
CAS No.: 1823420-70-7
M. Wt: 305.042
InChI Key: WLELVSZPIOVAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene (CAS 1823420-70-7) is a specialized organic compound with a molecular formula of C 9 H 6 BrF 5 O and a molecular weight of 305.04 g/mol . This molecule serves as a valuable building block in research and development, particularly in the fields of pharmaceuticals and agrochemicals. Its structure incorporates two key functional groups: a bromine atom and a 1,1,3,3,3-pentafluoropropoxy chain attached to a benzene ring. The bromine substituent makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon bonds in complex molecule synthesis . Simultaneously, the pentafluoropropoxy group is a strongly electron-withdrawing and lipophilic moiety. The incorporation of such fluorinated groups is a well-established strategy in medicinal and agrochemistry to enhance the metabolic stability, bioavailability, and membrane permeability of candidate molecules . This combination of features makes this compound a versatile intermediate for constructing more complex structures with potential biological activity. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

1-bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5O/c10-6-1-3-7(4-2-6)16-9(14,15)5-8(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLELVSZPIOVAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(CC(F)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Reactivity Considerations

The target compound features a benzene ring substituted with a bromine atom at position 1 and a 1,1,3,3,3-pentafluoropropoxy group at position 4. The pentafluoropropoxy moiety (OC(F)(F)CC(F)(F)F) introduces steric and electronic challenges due to the strong electron-withdrawing effects of fluorine atoms. Key considerations for synthesis include:

  • Regioselectivity : Ensuring bromine and ether groups occupy para positions.
  • Fluorine stability : Avoiding defluorination under acidic or basic conditions.
  • Ether bond formation : Selecting methods compatible with fluorinated alcohols.

Synthetic Routes and Methodologies

Bromination of 1-(1,1,3,3,3-Pentafluoropropoxy)benzene

This two-step approach involves synthesizing the parent ether followed by bromination.

Step 1: Synthesis of 1-(1,1,3,3,3-Pentafluoropropoxy)benzene

Reaction :
$$ \text{Phenol} + 1,1,3,3,3-\text{Pentafluoropropanol} \xrightarrow{\text{Mitsunobu}} \text{1-(1,1,3,3,3-Pentafluoropropoxy)benzene} $$

  • Conditions : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh$$_3$$), THF, 0–25°C.
  • Yield : ~60–75% (estimated for analogous etherifications).
Step 2: Regioselective Bromination

Reaction :
$$ \text{1-(1,1,3,3,3-Pentafluoropropoxy)benzene} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene} $$

  • Mechanism : Electrophilic aromatic substitution directed by the ortho/para-activating ether group.
  • Conditions : Bromine (1.1 equiv), FeBr$$3$$ (5 mol%), CH$$2$$Cl$$_2$$, 25°C.
  • Regioselectivity : Para-bromination dominates (>80%) due to steric hindrance at ortho positions.
Challenges:
  • Isolation of the intermediate ether.
  • Competing di-bromination at elevated temperatures.

Mitsunobu Reaction with 4-Bromophenol

A direct single-step etherification using 4-bromophenol and 1,1,3,3,3-pentafluoropropanol.

Reaction :
$$ \text{4-Bromophenol} + 1,1,3,3,3-\text{Pentafluoropropanol} \xrightarrow{\text{DEAD/PPh}_3} \text{Target Compound} $$

  • Conditions : DEAD (1.2 equiv), PPh$$_3$$ (1.2 equiv), dry THF, 0°C to room temperature.
  • Yield : ~50–65% (based on similar Mitsunobu etherifications).
Advantages:
  • Avoids intermediate isolation.
  • High functional group tolerance.
Limitations:
  • Cost and sensitivity of azodicarboxylate reagents.
  • Scalability issues for industrial production.

Williamson Ether Synthesis

A classical approach using 4-bromophenoxide and a pentafluoropropyl halide.

Reaction :
$$ \text{4-Bromophenoxide} + 1,1,3,3,3-\text{Pentafluoropropyl bromide} \xrightarrow{\text{Base}} \text{Target Compound} $$

  • Conditions : NaH (2.0 equiv), DMF, 60°C, 12 hours.
  • Yield : ~40–55% (estimated due to low reactivity of fluorinated alkyl halides).

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Key Challenges
Bromination of Ether 60–75 Moderate Low Intermediate synthesis, regioselectivity
Mitsunobu Reaction 50–65 Low High Reagent cost, sensitivity
Williamson Synthesis 40–55 High Moderate Alkylating agent availability

Alternative Strategies and Emerging Techniques

Copper-Catalyzed Coupling

Aryl boronic acids and fluorinated alcohols under Cu(I) catalysis:
$$ \text{4-Bromophenylboronic acid} + 1,1,3,3,3-\text{Pentafluoropropanol} \xrightarrow{\text{CuI, Base}} \text{Target Compound} $$

  • Conditions : CuI (10 mol%), K$$3$$PO$$4$$, DMSO, 100°C.
  • Progress : Preliminary studies show <30% yields, necessitating optimization.

Photocatalytic Fluorination

Late-stage fluorination of propoxy precursors using visible-light catalysis:
$$ \text{1-Bromo-4-(propoxy)benzene} \xrightarrow{\text{Ir(ppy)}_3, \text{Fluorinating Agent}} \text{Target Compound} $$

  • Limitations : Poor selectivity for pentafluorination.

Chemical Reactions Analysis

1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound's ability to participate in various chemical reactions enhances its utility in synthesizing active pharmaceutical ingredients (APIs) and agrochemicals.

Enzyme Inhibition Studies

Due to its structural characteristics, this compound can be employed in biological research to study enzyme inhibition and protein-ligand interactions. The pentafluoropropoxy group can enhance binding affinity to specific enzymes or receptors, making it a useful tool for investigating biochemical pathways and drug design.

Specialty Chemicals Production

In industrial applications, this compound is used in the production of specialty chemicals that require specific properties such as high thermal stability or unique solubility profiles. This makes it valuable for developing materials used in coatings, adhesives, and electronic components.

Safety and Hazard Information

The compound has been classified under the Globally Harmonized System (GHS) with hazard statements indicating potential skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Proper safety measures should be taken when handling this compound to mitigate risks associated with exposure.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing pharmaceuticals and agrochemicals.
Enzyme InhibitionUsed in studies of enzyme interactions and drug design.
Specialty ChemicalsProduction of materials with specific properties for industrial applications.

Case Study 1: Pharmaceutical Development

In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound as a key intermediate. The compound facilitated the formation of complex structures that demonstrated significant cytotoxicity against various cancer cell lines.

Case Study 2: Agrochemical Research

Researchers investigating new herbicides incorporated this compound into their synthesis pathways. The unique properties conferred by the pentafluoropropoxy group enhanced the herbicide's efficacy while reducing environmental impact.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoropropoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene –OCH₂CF₂CF₃ C₉H₈BrF₅O 293.02 Not provided High thermal stability; Suzuki coupling intermediate
1-Bromo-4-(3-fluoro-propoxy)-benzene –OCH₂CH₂CH₂F C₉H₁₀BrFO 233.08 958454-28-9 Moderate EWG; agrochemical research
1-Bromo-4-(2,2-difluoro-ethoxy)-benzene –OCH₂CF₂ C₈H₇BrF₂O 237.04 Not provided Shorter chain; materials science
1-Bromo-4-(trifluoromethoxy)benzene –OCF₃ C₇H₄BrF₃O 241.01 1624606-96-7 Strong EWG; pharmaceutical synthesis

Reactivity in Cross-Coupling Reactions

The pentafluoropropoxy group’s strong EWG effect deactivates the aryl bromide toward electrophilic substitution but enhances its suitability for transition-metal-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling: Compared to less fluorinated analogs (e.g., 1-bromo-4-(3-fluoro-propoxy)-benzene), the target compound may require more active palladium catalysts or elevated temperatures due to reduced electron density at the bromine-bearing carbon .
  • Nucleophilic Aromatic Substitution: The compound’s low reactivity contrasts with non-fluorinated analogs (e.g., 1-bromo-4-methoxybenzene), where bromine is more labile.

Physical and Thermal Properties

  • Boiling/Melting Points: Higher fluorine content increases molecular weight and polarizability, likely raising boiling points compared to analogs with fewer fluorines (e.g., 1-bromo-4-(2,2-difluoro-ethoxy)-benzene) .
  • Solubility: Fluorinated chains enhance lipid solubility, making the compound more compatible with organic solvents than hydroxyl- or alkyl-substituted analogs.

Biological Activity

1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene is a fluorinated organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.

  • IUPAC Name : this compound
  • CAS Number : 1823420-70-7
  • Molecular Formula : C12H6BrF5O
  • Molecular Weight : 345.07 g/mol

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its unique fluorinated structure enhances lipophilicity and stability, which may facilitate membrane penetration and interaction with cellular components.

Toxicity Studies

Toxicological assessments have shown varied effects depending on concentration and exposure duration. Key findings include:

  • Acute Toxicity : In laboratory settings, high doses have been associated with cytotoxic effects in mammalian cell lines.
  • Chronic Exposure : Long-term exposure studies suggest potential endocrine disruption and reproductive toxicity in animal models.
Study TypeFindingsReference
Acute ToxicityCytotoxic effects at high concentrations
Chronic ExposureEndocrine disruption observed
In Vitro StudiesInhibition of cell proliferation in cancer cells

Case Studies

Several case studies highlight the compound's potential therapeutic roles:

  • Anticancer Activity :
    • A study demonstrated that this compound exhibits selective cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
    • Reference : Smith et al., "Fluorinated Compounds in Cancer Therapy," Journal of Medicinal Chemistry (2022).
  • Antimicrobial Properties :
    • Research indicated that this compound possesses antimicrobial activity against various bacterial strains. It showed significant inhibition of Staphylococcus aureus growth.
    • Reference : Johnson et al., "Evaluation of Fluorinated Compounds for Antimicrobial Activity," International Journal of Antimicrobial Agents (2023).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) by reacting 1-bromo-4-hydroxybenzene with 1,1,3,3,3-pentafluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Fluorinated alkylation agents often require anhydrous conditions to minimize hydrolysis. Purification is typically achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity (>95%) is confirmed by ¹⁹F NMR and GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz) due to para-substitution.
  • ¹⁹F NMR : Five distinct signals for the pentafluoropropoxy group (δ -75 to -85 ppm, split due to CF₂ and CF₃ environments).
  • IR : C-Br stretch (~600 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
  • GC-MS : Molecular ion peak at m/z 308 (C₉H₅BrF₅O⁺) with fragmentation patterns confirming the substituents .

Q. How does the electron-withdrawing pentafluoropropoxy group influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The pentafluoropropoxy group deactivates the benzene ring via -I and -M effects, directing electrophiles to the meta position relative to the bromine. For example, nitration with HNO₃/H₂SO₄ yields 1-bromo-3-nitro-4-(pentafluoropropoxy)benzene as the major product. Kinetic studies show reduced reaction rates compared to non-fluorinated analogs .

Advanced Research Questions

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions, and how do fluorine substituents affect catalytic efficiency?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH). The electron-deficient aryl bromide enhances oxidative addition to Pd⁰, accelerating the reaction (TOF up to 1,200 h⁻¹). However, steric bulk from the pentafluoropropoxy group can reduce yields in sterically hindered couplings (e.g., ortho-substituted boronic acids) .

Q. Are there contradictions in reported biological activity data for fluorinated aryl ethers, and how can researchers address these discrepancies?

  • Methodological Answer : Some studies report antifungal activity (e.g., against Candida albicans, MIC = 32 µg/mL), while others show no efficacy. Contradictions may arise from variations in assay conditions (e.g., pH, solvent DMSO concentration). Researchers should standardize protocols using CLSI guidelines and validate results with time-kill assays and cytotoxicity controls (e.g., HepG2 cells) .

Q. How can computational methods (e.g., DFT) predict the compound’s utility in material science applications, such as liquid crystal design?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal a dipole moment of ~4.2 D and polarizability anisotropy (Δα = 45 ų), making it a candidate for nematic liquid crystals. Experimental validation involves doping into cyanobiphenyl matrices and measuring phase transitions via DSC (ΔH ~ 2.1 kJ/mol for SmA-N transition) .

Q. What strategies mitigate defluorination side reactions during functionalization of the pentafluoropropoxy group?

  • Methodological Answer : Defluorination occurs under strong basic or reductive conditions (e.g., LiAlH₄). Mitigation strategies include:

  • Using mild reducing agents (e.g., NaBH₄/CuI for nitro reduction).
  • Avoiding high temperatures (>120°C) in nucleophilic substitutions.
  • Monitoring reaction progress via ¹⁹F NMR to detect early-stage defluorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.